molecular formula C20H22N2O3 B7163741 N-[2-(3-benzylazetidin-1-yl)-2-oxoethyl]-2-phenoxyacetamide

N-[2-(3-benzylazetidin-1-yl)-2-oxoethyl]-2-phenoxyacetamide

Cat. No.: B7163741
M. Wt: 338.4 g/mol
InChI Key: UMLBORBIGAKFSY-UHFFFAOYSA-N
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Description

N-[2-(3-benzylazetidin-1-yl)-2-oxoethyl]-2-phenoxyacetamide is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry

Properties

IUPAC Name

N-[2-(3-benzylazetidin-1-yl)-2-oxoethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c23-19(15-25-18-9-5-2-6-10-18)21-12-20(24)22-13-17(14-22)11-16-7-3-1-4-8-16/h1-10,17H,11-15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLBORBIGAKFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CNC(=O)COC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-benzylazetidin-1-yl)-2-oxoethyl]-2-phenoxyacetamide typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized by reacting benzylamine with a suitable electrophile, such as chloroacetyl chloride, under basic conditions to form 3-benzylazetidin-1-yl-acetyl chloride.

    Coupling with Phenoxyacetic Acid: The intermediate 3-benzylazetidin-1-yl-acetyl chloride is then reacted with phenoxyacetic acid in the presence of a base, such as triethylamine, to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions to ensure cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-benzylazetidin-1-yl)-2-oxoethyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

    Substitution: Nucleophiles such as amines, thiols, or halides, in the presence of a suitable base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

N-[2-(3-benzylazetidin-1-yl)-2-oxoethyl]-2-phenoxyacetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent due to its azetidine core, which is known for various biological activities.

    Chemical Biology: It is used as a probe to study biological pathways and interactions involving azetidine derivatives.

    Material Science: The compound can be used in the synthesis of novel materials with specific properties, such as polymers and coatings.

    Industrial Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[2-(3-benzylazetidin-1-yl)-2-oxoethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The phenoxyacetamide moiety may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2-Benzylazetidin-1-yl)-3-oxopropyl]prop-2-enamide
  • 1-Benzyl-3-azetidinamine
  • Baricitinib

Uniqueness

N-[2-(3-benzylazetidin-1-yl)-2-oxoethyl]-2-phenoxyacetamide is unique due to its specific combination of the azetidine ring and phenoxyacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, binding affinity, and specificity in its interactions.

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